molecular formula C26H30N4O3 B5082419 N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B5082419
M. Wt: 446.5 g/mol
InChI Key: YFUROOSGGBYGKG-UHFFFAOYSA-N
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Description

N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-6-19-9-7-8-18(5)25(19)28-23(31)15-30-24(32)13-12-21(29-30)20-11-10-17(4)22(14-20)27-26(33)16(2)3/h7-14,16H,6,15H2,1-5H3,(H,27,33)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUROOSGGBYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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